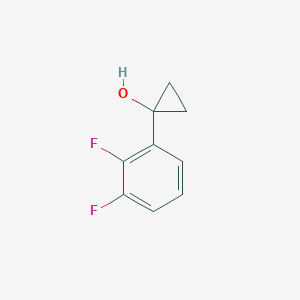
(R)-1-(4-(1-Aminoethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one is an organic compound with the molecular formula C10H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one can be synthesized through several methods. One common approach involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde. This method is environmentally friendly and offers high enantioselectivity .
Another method involves the reductive amination of 4’-bromoacetophenone with an appropriate amine donor under hydrogenation conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas .
Industrial Production Methods
Industrial production of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one often involves the use of large-scale biocatalytic processes. These processes utilize immobilized whole-cell biocatalysts with ®-transaminase activity to achieve high yields and enantioselectivity .
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups in biochemical pathways. Additionally, its chiral nature allows it to interact selectively with other chiral molecules, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1-{4-[(1S)-1-aminoethyl]phenyl}ethan-1-one: The enantiomer of the compound, with similar chemical properties but different biological activities.
1-(4-aminophenyl)ethanol: A related compound with an alcohol group instead of a ketone.
4’-bromoacetophenone: A precursor used in the synthesis of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one
Uniqueness
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one is unique due to its chiral nature and the presence of both an amino group and a ketone group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
1382035-41-7 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-[4-[(1R)-1-aminoethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7H,11H2,1-2H3/t7-/m1/s1 |
Clave InChI |
KOMCDPPOHOQBSF-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)C(=O)C)N |
SMILES canónico |
CC(C1=CC=C(C=C1)C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


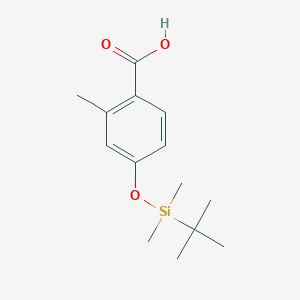

![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)
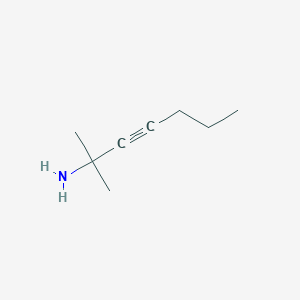
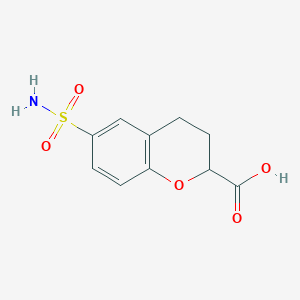
amine hydrochloride](/img/structure/B13459728.png)
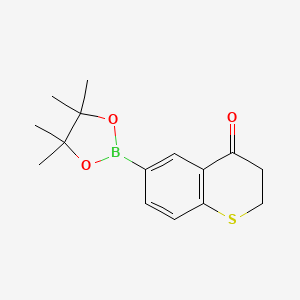
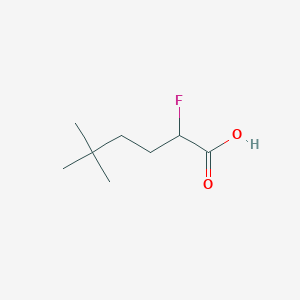
![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)

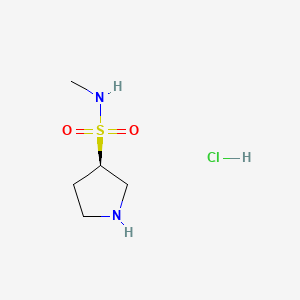
![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
